Herbimycin B

Description

This compound has been reported in Streptomyces hygroscopicus with data available.

herbicidal antibiotic produced by Streptomyces hygroscopicus; see also herbimycin A & herbimycin; structure in third source

Structure

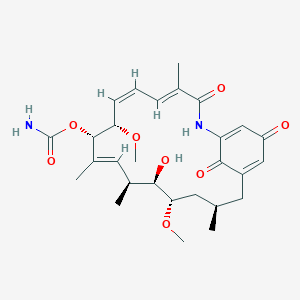

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38N2O8 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H38N2O8/c1-15-10-19-13-20(31)14-21(25(19)33)30-27(34)16(2)8-7-9-22(36-5)26(38-28(29)35)18(4)12-17(3)24(32)23(11-15)37-6/h7-9,12-15,17,22-24,26,32H,10-11H2,1-6H3,(H2,29,35)(H,30,34)/b9-7-,16-8+,18-12+/t15-,17+,22+,23+,24-,26+/m1/s1 |

InChI Key |

ZRACUXWBSYZVLW-LCXCNHHZSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C(C1)C2=O)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC |

Synonyms |

geldanamycin, 17-demethoxy- herbimycin B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Herbimycin B from Streptomyces hygroscopicus: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history and scientific foundation of Herbimycin B, a benzoquinonoid ansamycin antibiotic discovered from the fermentation broth of Streptomyces hygroscopicus strain No. AM-3672. This document is intended for researchers, scientists, and drug development professionals, offering in-depth details on the discovery, isolation, characterization, and biological activity of this compound. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this significant natural product.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties.[1][2] In the course of screening for novel bioactive compounds, researchers have isolated numerous promising molecules from various Streptomyces species. One such producing organism, Streptomyces hygroscopicus, is a well-known producer of various antibiotics.[3][4][5][6][7] This guide focuses on the discovery and characterization of this compound, a notable ansamycin antibiotic isolated from this prolific microorganism.

This compound was first identified as a co-metabolite with Herbimycin A from the culture broth of Streptomyces hygroscopicus strain No. AM-3672.[8][9] Structurally, it belongs to the benzoquinonoid ansamycin class of antibiotics, which are characterized by a macrocyclic lactam ring bridged across an aromatic nucleus.[8][9] Early investigations revealed that this compound possesses potent activity against the Tobacco Mosaic Virus (TMV) and exhibits herbicidal effects, although the latter is less pronounced than that of its analog, Herbimycin A.[8][9] The primary mechanism of action for herbimycins involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[10][11]

This guide will delve into the technical details of this compound's discovery, presenting its physicochemical properties, the methodologies for its production and isolation, and a detailed look at its biological activities and mechanism of action.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H40N2O | [8] |

| Molecular Weight | 528.64 g/mol | [8] |

| Class | Benzoquinonoid Ansamycin Antibiotic | [8][9] |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMSO, methanol, ethanol | [12] |

Experimental Protocols

Fermentation for this compound Production

The production of this compound is achieved through the fermentation of Streptomyces hygroscopicus strain No. AM-3672. While the exact industrial-scale fermentation protocol is proprietary, a representative laboratory-scale procedure can be outlined based on common practices for Streptomyces fermentation.

3.1.1. Culture Medium and Conditions

A suitable fermentation medium for Streptomyces hygroscopicus to produce ansamycin antibiotics typically includes a carbon source, a nitrogen source, and mineral salts.

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soybean Meal | 10.0 |

| Corn Starch | 5.0 |

| CaCO₃ | 2.0 |

| (NH₄)₂SO₄ | 2.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 1.0 |

| NaCl | 0.5 |

| FeSO₄·7H₂O | 0.01 |

Fermentation Parameters:

-

Inoculum: A 5-10% (v/v) seed culture of S. hygroscopicus AM-3672 grown for 48-72 hours.

-

Temperature: 28-30°C.

-

pH: Maintained between 6.5 and 7.2.

-

Agitation: 200-250 rpm in a rotary shaker.

-

Aeration: Sufficient aeration is crucial for optimal growth and secondary metabolite production.

-

Fermentation Time: 7-10 days.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites, including Herbimycin A.

3.2.1. Extraction

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate or chloroform. The mycelium can also be extracted with acetone or methanol to recover any intracellular product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The elution is monitored by a UV detector.

-

Crystallization: The purified this compound fractions are concentrated, and the compound can be crystallized from a suitable solvent system to obtain a pure, crystalline product.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activities, including anti-viral and herbicidal effects.

Anti-Tobacco Mosaic Virus (TMV) Activity

This compound has demonstrated potent inhibitory activity against the Tobacco Mosaic Virus.[8][9] While specific IC50 values for this compound are not widely reported, its activity is significant in the context of developing novel antiviral agents for agriculture. The mechanism of anti-TMV activity for many natural products involves interference with the viral life cycle, such as replication or movement within the host plant.

Herbicidal Activity

This compound displays herbicidal effects against a range of mono- and di-cotyledonous plants.[8][9] However, its herbicidal potency is reported to be lower than that of Herbimycin A.[8][9] The selective nature of its herbicidal action is a subject of ongoing research.

| Plant Type | Activity | Reference |

| Monocotyledons | Active | [8][9] |

| Dicotyledons | Active | [8][9] |

Mechanism of Action: Hsp90 Inhibition

The primary molecular target of the herbimycin class of antibiotics is the Heat Shock Protein 90 (Hsp90).[10][11] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a large number of "client" proteins.[10][11] Many of these client proteins are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.

The binding of this compound to the ATP-binding pocket in the N-terminal domain of Hsp90 inhibits its chaperone function.[10] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[13][14] The degradation of these client proteins disrupts downstream signaling pathways, ultimately leading to the observed biological effects, such as inhibition of tumor cell growth and viral replication.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of Hsp90 Inhibition by this compound

Caption: Mechanism of Hsp90 inhibition by this compound.

Conclusion

The discovery of this compound from Streptomyces hygroscopicus has contributed to the growing family of ansamycin antibiotics with significant biological activities. Its potent anti-TMV and herbicidal properties, coupled with its mechanism of action as an Hsp90 inhibitor, highlight its potential for applications in agriculture and as a lead compound in drug discovery. This technical guide has provided a detailed overview of the history, physicochemical properties, production, isolation, and biological activity of this compound, serving as a valuable resource for the scientific community. Further research into the specific client proteins targeted by this compound and the optimization of its production will undoubtedly unlock its full potential.

References

- 1. Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4177265A - Process for the purification of amphotericin B and A solubilizing media useful in that process - Google Patents [patents.google.com]

- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and structural elucidation of naphthomycins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Herbimycin - Wikipedia [en.wikipedia.org]

- 12. bioaustralis.com [bioaustralis.com]

- 13. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of Benzoquinone Ansamycins: A Technical Guide to the Herbimycin B Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoquinone ansamycins, a class of microbial secondary metabolites, have garnered significant attention in the fields of oncology and pharmacology due to their potent biological activities. Among these, Herbimycin B, produced by Streptomyces hygroscopicus, stands out for its antitumor properties, which are primarily attributed to its ability to inhibit Heat Shock Protein 90 (Hsp90).[1] Understanding the intricate biosynthetic pathway of this compound is crucial for the rational design of novel analogues with improved therapeutic indices and for optimizing its production. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic machinery, enzymatic transformations, and key intermediates. While a comprehensive qualitative understanding of the pathway exists, this guide also highlights areas where quantitative data remains to be fully elucidated.

The Herbimycin Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a large gene cluster in Streptomyces hygroscopicus AM-3672.[1] This cluster, spanning approximately 115 kilobases, harbors the genes encoding the polyketide synthase (PKS) machinery, the enzymes responsible for the synthesis of the starter unit, and the tailoring enzymes that modify the polyketide backbone to yield the final product.[1] A comparative analysis with the closely related geldanamycin gene cluster has been instrumental in elucidating the function of many of the genes within the herbimycin cluster.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Starter Unit Biosynthesis: Formation of 3-amino-5-hydroxybenzoic acid (AHBA).

-

Polyketide Chain Assembly: Elongation of the polyketide chain by a Type I modular polyketide synthase.

-

Post-PKS Modifications: A series of enzymatic modifications to the polyketide backbone to generate the final bioactive molecule.

A schematic representation of the overall workflow for elucidating a biosynthetic pathway like that of this compound is presented below.

References

The Primary Biological Activity of Herbimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbimycin B is a benzoquinone ansamycin antibiotic recognized for its significant biological activities. This technical guide provides an in-depth analysis of its core biological function, focusing on its molecular targets and mechanisms of action. Primarily, this compound functions as an inhibitor of the Src family of protein tyrosine kinases. Through its structural similarity to the extensively studied Herbimycin A, it is also understood to inhibit Heat Shock Protein 90 (Hsp90). This dual-action mechanism leads to the destabilization and subsequent degradation of a multitude of oncogenic client proteins, culminating in anti-proliferative and cytotoxic effects in cancer cells. This document details the signaling pathways affected, presents available quantitative data for the closely related Herbimycin A as a benchmark, and provides comprehensive experimental protocols for the characterization of this class of compounds.

Core Biological Activity: Dual Inhibition of Src Kinases and Hsp90

This compound's primary biological activity stems from its ability to interfere with key cellular signaling pathways essential for cancer cell proliferation and survival. Its mechanism is centered around the inhibition of two critical classes of proteins:

-

Src Family Kinases: this compound is a known inhibitor of Src family kinases. These non-receptor tyrosine kinases are pivotal in regulating a wide array of cellular processes, including cell growth, differentiation, adhesion, and migration. In many cancers, Src kinases are aberrantly activated, contributing to uncontrolled cell growth and metastasis. This compound directly or indirectly inhibits the catalytic activity of these kinases.

-

Heat Shock Protein 90 (Hsp90): By strong structural analogy with Herbimycin A, this compound is also an inhibitor of Hsp90. Hsp90 is a molecular chaperone that is essential for the conformational stability and function of a large number of "client" proteins, many of which are oncoproteins. These include various kinases like v-Src, Bcr-Abl, and Raf-1, as well as transcription factors and steroid hormone receptors. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone function. This leads to the misfolding, ubiquitination, and eventual proteasomal degradation of Hsp90 client proteins.

The collective effect of Src kinase inhibition and the degradation of Hsp90 client proteins is the disruption of multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and the reversal of the transformed phenotype in cancer cells.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values, are not widely available in the public literature. However, data for the structurally analogous and well-characterized Herbimycin A provides a valuable reference for understanding the potential potency of this class of compounds. It is important to note that the biological activity of Herbimycin analogues can vary, as evidenced by reports of this compound having a lesser herbicidal effect than Herbimycin A.

Table 1: Cytotoxicity of Herbimycin A in Human Colon Tumor Cell Lines

| Cell Line | Growth Inhibition at 125 ng/mL (>40% expected) |

| HT29 | Yes |

| SW480 | Yes |

| SW620 | Yes |

| LoVo | Yes |

| WiDr | Yes |

| COLO 205 | Yes |

| COLO 320 | Yes |

| CCL239 (Normal) | No (12% inhibition) |

Table 2: Hsp90 Binding Affinity and Cytotoxicity of Herbimycin A and Related Compounds

| Compound | Hsp90 Binding Affinity (Competitive Binding Assay) | Cytotoxicity (A549 Cancer Cell Line) IC50 |

| Herbimycin A | Comparable to Geldanamycin | 0.15 µM |

| Geldanamycin | High | 0.15 µM |

| Herbimycin D | Comparable to Herbimycin A | > 10 µM |

| Herbimycin E | Comparable to Herbimycin A | > 10 µM |

| Herbimycin F | Comparable to Herbimycin A | > 10 µM |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the primary mechanism of action of this compound, leading to the degradation of Hsp90 client proteins.

Caption: Mechanism of this compound-induced degradation of Hsp90 client proteins.

Downstream Signaling Consequences

The degradation of key client proteins disrupts major signaling pathways, such as the Ras-Raf-MEK-ERK pathway, leading to cell cycle arrest.

Caption: this compound disrupts the Raf-1 signaling pathway, leading to G1 cell cycle arrest.

Experimental Workflow: In Vitro Kinase Assay

A common method to assess the inhibitory potential of compounds like this compound is the in vitro kinase assay.

Caption: A generalized workflow for an in vitro Src kinase inhibition assay.

Experimental Protocols

In Vitro Src Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified Src family kinase.

Materials:

-

Purified recombinant Src kinase (e.g., c-Src, Lck, Fyn)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only vehicle control.

-

In a white assay plate, add the diluted this compound or vehicle control.

-

Add the Src kinase and substrate mixture to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hsp90 Binding Assay (Competitive)

Objective: To assess the ability of this compound to bind to Hsp90.

Materials:

-

Purified recombinant Hsp90α

-

Fluorescently labeled Hsp90 inhibitor (e.g., a bodipy-labeled geldanamycin analog)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)

-

This compound stock solution (in DMSO)

-

Black, low-volume 384-well assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only vehicle control.

-

In a black assay plate, add the diluted this compound or vehicle control.

-

Add the fluorescently labeled Hsp90 inhibitor to all wells at a fixed concentration (typically at its Kd).

-

Add the purified Hsp90α to initiate the competitive binding reaction.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization of each well.

-

A decrease in fluorescence polarization indicates displacement of the fluorescent probe by this compound.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration to determine the IC50 or Ki value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO-only vehicle control and a no-treatment control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 value.

Immunoprecipitation and Western Blotting for Client Protein Degradation

Objective: To determine if this compound treatment leads to the degradation of a specific Hsp90 client protein (e.g., v-Src).

Materials:

-

Cancer cell line expressing the client protein of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific for the client protein

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

For immunoprecipitation, incubate a portion of the lysate with the antibody against the client protein, followed by incubation with Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins from the total cell lysates and the immunoprecipitated samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the client protein, followed by an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate. A decrease in the band intensity of the client protein with increasing concentrations of this compound indicates degradation.

Conclusion

This compound is a potent biologically active molecule with a dual mechanism of action targeting both Src family kinases and the molecular chaperone Hsp90. This leads to the disruption of multiple oncogenic signaling pathways and subsequent inhibition of cancer cell proliferation and survival. While specific quantitative data for this compound is limited, the information available for its close analogue, Herbimycin A, provides a strong foundation for its continued investigation as a potential therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound and other ansamycin antibiotics.

An In-depth Technical Guide to the Physical and Chemical Properties of Herbimycin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical and chemical properties of Herbimycin B, a member of the benzoquinone ansamycin family of natural products. Due to the limited specific data available for this compound, this document leverages data from its close and well-characterized analog, Herbimycin A, to provide a comprehensive profile relevant to researchers working with this class of compounds.

Introduction

This compound is a benzoquinonoid ansamycin antibiotic isolated from the culture broth of Streptomyces hygroscopicus, the same species that produces the more extensively studied Herbimycin A.[1] Like other members of its class, this compound is noted for its biological activities, which include herbicidal effects, anti-viral activity against the Tobacco Mosaic Virus (TMV), and cytotoxicity against cancer cell lines such as HeLa and Ehrlich cells.[1][2][3] Its herbicidal effect is reported to be less potent than that of Herbimycin A.[1] The primary mechanism of action for this family of compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous signaling proteins involved in oncogenesis.[4] This makes this compound and its analogs valuable tools for cancer research and potential lead compounds for drug development.

Physical and Chemical Properties

Specific quantitative physical and chemical data for this compound are not widely available in the literature. Therefore, the properties of Herbimycin A are presented here as a reference standard for the ansamycin scaffold.

Table 1: Physicochemical Properties of Herbimycin A (Reference for this compound)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₀H₄₂N₂O₉ | [5][6][7] |

| Molecular Weight | 574.7 g/mol | [5][6] |

| Appearance | Light yellow to yellow solid | N/A |

| Class | Benzoquinone Ansamycin | [4][5] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poor water solubility. | [6] |

| Storage (Powder) | -20°C for up to 3 years. | N/A |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |[8] |

Note: Stability studies on Herbimycin A suggest it is stable under acidic pH conditions.[9] Proper storage in a cool, dark, and dry place is essential to prevent degradation.

Mechanism of Action: Hsp90 Inhibition

This compound functions as an inhibitor of Src family kinases and other oncogenic proteins.[2][3] This activity is a direct consequence of its interaction with Heat Shock Protein 90 (Hsp90). Hsp90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are crucial for cancer cell growth, proliferation, and survival.[10][11]

The ansamycin benzoquinone moiety binds to a conserved pocket in the N-terminal domain of Hsp90, the same site that normally binds ATP.[12] This competitive inhibition disrupts the Hsp90 chaperone cycle.[11] Without functional Hsp90 support, client proteins become destabilized, are targeted by the ubiquitin-proteasome pathway, and are subsequently degraded.[4][11] This leads to the simultaneous disruption of multiple oncogenic signaling pathways.[10]

Biological Activity and Quantitative Data

Table 2: Cytotoxicity (IC₅₀) of Herbimycin Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Source(s) |

|---|---|---|---|---|

| Herbimycin A | A549 | Lung Carcinoma | 0.15 µM | [13] |

| Herbimycin C | HeLa | Cervical Cancer | 7.3 µg/mL | [14] |

| Herbimycin C | Ehrlich | Ascites Carcinoma | 1.2 µg/mL |[14] |

Note: The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.[15] Values can vary based on experimental conditions, such as cell density and incubation time.

Experimental Protocols

To aid researchers in the evaluation of this compound or related compounds, the following are detailed methodologies for key experiments.

Protocol 1: Determination of IC₅₀ by MTT Assay

This protocol outlines the steps to measure the cytotoxic effect of this compound on an adherent cancer cell line. The MTT assay measures cell viability based on the mitochondrial reduction of tetrazolium dye (MTT) to formazan.[16]

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa or A549) in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16][17]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include wells with medium and the vehicle (DMSO) as a negative control.[16]

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[18]

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol allows for the qualitative and semi-quantitative assessment of the degradation of a specific Hsp90 client protein (e.g., HER2, Raf-1, or Akt) following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with a fixed concentration of this compound (e.g., 1 µM) for various durations (0, 4, 8, 16, 24 hours). Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[19]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the Hsp90 client protein of interest (e.g., anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. A decrease in the band intensity of the client protein over time, relative to the loading control, indicates drug-induced degradation.[19]

References

- 1. This compound, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbimycin B_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Herbimycin - Wikipedia [en.wikipedia.org]

- 5. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Herbimycin C_TargetMol [targetmol.com]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 18. courses.edx.org [courses.edx.org]

- 19. bio-rad.com [bio-rad.com]

- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Early Research on the Herbicidal Properties of Herbimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbimycin B, a benzoquinonoid ansamycin antibiotic, was first identified in the late 1970s as a product of Streptomyces hygroscopicus.[1][2] Initial studies quickly revealed its potent biological activities, including antiviral and herbicidal properties.[1][3] This technical guide provides an in-depth analysis of the early research into the herbicidal effects of this compound, focusing on its activity, proposed mechanism of action, and the experimental protocols used in its initial evaluation. While the herbicidal effect of this compound was found to be less potent than its analog, Herbimycin A, it remains a significant molecule in the study of natural product herbicides.[1][3]

Core Data Presentation

Herbicidal Spectrum of Herbimycin A and B

Early research established the potent herbicidal activity of Herbimycins against a variety of both monocotyledonous and dicotyledonous plants. The following table summarizes the qualitative data on the herbicidal spectrum as reported in the initial discovery papers. It is important to note that specific quantitative data such as IC₅₀ or EC₅₀ values were not extensively reported in these early publications.

| Plant Type | Target Species | Observed Effect of Herbimycin A | Observed Effect of this compound | Key Observations |

| Monocotyledonous | Cyperus microiria STEUD. | Potent Herbicidal Activity | Herbicidal Activity | Both compounds demonstrated strong activity against this weed. |

| Oryza sativa (Rice) | Strong Resistance | Not explicitly stated, but resistance to Herbimycin A is a key finding. | Rice plants showed notable resistance to the herbicidal effects. | |

| Dicotyledonous | Various species (unspecified) | Potent Herbicidal Activity | Herbicidal Activity | Broad-spectrum activity against dicots was consistently observed. |

| Chinese Cabbage | Inhibition of Germination | Not explicitly stated | Herbicidins A and B, similar antibiotics, were noted for inhibiting germination.[4] |

Experimental Protocols

The following is a detailed methodology for a typical early-stage herbicidal activity assay, reconstructed from the information available in the initial discovery papers and common phytotoxicity testing practices of the era.

Protocol: Foliar Application Bioassay for Herbicidal Activity

1. Plant Cultivation:

- Species: A selection of monocotyledonous and dicotyledonous plants, including but not limited to Cyperus microiria, Oryza sativa, and various common weeds and crop plants.

- Growth Conditions: Plants were typically grown in a greenhouse or controlled environment chamber to ensure uniformity. Standard potting mix was used, and plants were maintained under consistent light, temperature, and humidity. Plants were grown to the 2-3 leaf stage before treatment.

2. Preparation of this compound Solutions:

- This compound was dissolved in a suitable solvent, such as methanol or acetone, to create a stock solution.

- The stock solution was then diluted with water containing a surfactant (e.g., Tween 20) to various concentrations to ensure even application and adherence to the leaf surface. A control solution containing the solvent and surfactant but no this compound was also prepared.

3. Application of Test Solutions:

- The prepared solutions of this compound and the control were uniformly sprayed onto the foliage of the test plants until runoff.

- A set of plants for each species was treated with each concentration of this compound.

4. Observation and Data Collection:

- After treatment, the plants were returned to the controlled environment.

- Phytotoxic effects, such as chlorosis, necrosis, growth inhibition, and plant death, were observed and recorded at regular intervals (e.g., 3, 7, and 14 days after treatment).

- The herbicidal activity was typically rated on a scale (e.g., 0 = no effect, 5 = complete kill).

5. Germination Inhibition Assay:

- To assess the effect on seed germination, seeds of a sensitive indicator plant (e.g., Chinese cabbage) were placed on filter paper in petri dishes.

- The filter paper was moistened with different concentrations of the this compound solution or the control solution.

- The petri dishes were incubated under appropriate light and temperature conditions.

- The percentage of germination and any abnormalities in seedling development were recorded after a set period (e.g., 7 days).

Mandatory Visualizations

Proposed Signaling Pathway for Herbicidal Action of this compound

The herbicidal activity of this compound is believed to stem from its ability to inhibit tyrosine kinases, a mechanism of action extensively studied in the context of its anti-cancer properties. In plants, tyrosine phosphorylation is a critical component of signal transduction pathways that regulate growth, development, and stress responses. The following diagram illustrates a proposed signaling pathway for the herbicidal action of this compound.

Caption: Proposed mechanism of this compound's herbicidal action via inhibition of receptor tyrosine kinase signaling.

Experimental Workflow for Herbicidal Bioassay

The following diagram outlines the typical workflow for conducting a foliar application bioassay to determine the herbicidal properties of a compound like this compound.

Caption: A typical experimental workflow for evaluating the herbicidal activity of this compound.

References

- 1. Frontiers | Tyrosine Kinase-Dependent Defense Responses Against Herbivory in Arabidopsis [frontiersin.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbicidins A and B, two new antibiotics with herbicidal activity. I. Producing organism and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Differences of Herbimycin A, B, and C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbimycins are a class of benzoquinone ansamycin antibiotics produced by Streptomyces hygroscopicus. These natural products have garnered significant interest in the scientific community due to their potent biological activities, including antitumor, antiangiogenic, and herbicidal effects. The primary mechanism of action for these compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. This technical guide provides a detailed comparative analysis of the structural differences between Herbimycin A, B, and C, alongside their corresponding physicochemical properties and biological activities. Furthermore, it outlines key experimental protocols for their study and visualizes associated signaling pathways.

Core Structural Differences

Herbimycin A, B, and C share a common macrocyclic ansamycin scaffold, biosynthesized from a polyketide pathway. The key structural diversity among these analogs arises from different substitution patterns on this core structure, leading to distinct physicochemical properties and biological activities.

Herbimycin A possesses a molecular formula of C₃₀H₄₂N₂O₉. Its structure is characterized by the presence of methoxy groups at positions C11 and C15 of the ansa chain.

Herbimycin C has a molecular formula of C₂₉H₄₀N₂O₉.[1][2] Structurally, it is a minor analog of the Herbimycin complex.

The structural distinctions between Herbimycin A and C are subtle yet significant, impacting their interaction with target molecules and overall biological efficacy. A detailed comparison of their known properties is provided in the table below.

Data Presentation: Physicochemical and Biological Properties

| Property | Herbimycin A | Herbimycin B | Herbimycin C |

| Molecular Formula | C₃₀H₄₂N₂O₉[3] | Not definitively available | C₂₉H₄₀N₂O₉[1][2] |

| Molecular Weight | 574.66 g/mol [4] | Not definitively available | 560.64 g/mol [2] |

| Appearance | Light yellow to yellow solid | Not specified | Not specified |

| Biological Target | Hsp90, Src family kinases[5] | Src family kinase inhibitor | Not specified |

| Known Activities | Antitumor, antiangiogenic, herbicidal, Hsp90 inhibitor, tyrosine kinase inhibitor, apoptosis inducer[4] | Anti-TMV, herbicidal (less potent than A), inhibits HeLa and Ehrlich cells[1] | Antitumor |

| IC₅₀ (HeLa cells) | Not specified | Inhibits activity | Not specified |

| IC₅₀ (Ehrlich cells) | Not specified | Inhibits activity | Not specified |

Signaling Pathways and Experimental Workflows

Herbimycin A exerts its biological effects primarily through the inhibition of Hsp90. This chaperone protein is essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical components of oncogenic signaling pathways. Inhibition of Hsp90 by Herbimycin A leads to the proteasomal degradation of these client proteins, thereby disrupting downstream signaling and inducing cell cycle arrest and apoptosis.

A common experimental workflow to assess the efficacy of Herbimycin compounds involves treating cancer cells with the compounds and subsequently measuring cell viability and the degradation of Hsp90 client proteins.

Experimental Protocols

Determination of Cytotoxicity by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Herbimycin A and C on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Herbimycin A and C stock solutions (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS and incubate overnight.

-

Prepare serial dilutions of Herbimycin A and C in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Herbimycin solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.

Hsp90 ATPase Activity Inhibition Assay

Objective: To measure the inhibitory effect of Herbimycin A and C on the ATPase activity of Hsp90.

Materials:

-

Recombinant human Hsp90α

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite Green reagent

-

Herbimycin A and C stock solutions (in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Hsp90α in the assay buffer.

-

Add varying concentrations of Herbimycin A or C to the wells of a 96-well plate. Include a no-inhibitor control.

-

Add the Hsp90α solution to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction for 90 minutes at 37°C.

-

Stop the reaction by adding the Malachite Green reagent, which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at 620 nm.

-

Calculate the percentage of ATPase inhibition for each Herbimycin concentration relative to the no-inhibitor control.

Western Blot Analysis of Hsp90 Client Protein Degradation

Objective: To assess the effect of Herbimycin A and C on the protein levels of Hsp90 clients.

Materials:

-

Cancer cell line

-

Herbimycin A and C

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of Herbimycin A or C for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Conclusion

Herbimycin A and C represent valuable chemical scaffolds for the development of novel anticancer therapeutics targeting the Hsp90 chaperone machinery. While they share a common structural backbone, their distinct substitution patterns result in different physicochemical and biological properties. This guide provides a foundational understanding of these differences and outlines standard methodologies for their investigation. The definitive structural elucidation of this compound remains an area for future research, which will be crucial for a complete comparative understanding of this important class of natural products. The provided protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of Herbimycins.

References

- 1. This compound, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Production of Herbimycin B: A Technical Guide to Its Natural Source and Fermentation

Introduction

Herbimycin B is a benzoquinonoid ansamycin antibiotic with notable herbicidal and anti-tumor activities.[1] As a member of the herbimycin family, which also includes herbimycins A and C, it has garnered significant interest in the scientific community for its potent biological effects.[2] These compounds are known to exert their effects through the inhibition of heat shock protein 90 (Hsp90) and Src family kinases, crucial players in cellular signaling pathways that are often dysregulated in cancer.[3][4][5] This technical guide provides an in-depth overview of the natural source of this compound, along with detailed protocols for the isolation of the producing microorganism and the fermentation process for its production.

Natural Source and Isolation of Producing Organism

This compound is a secondary metabolite produced by the Gram-positive, filamentous bacterium Streptomyces hygroscopicus. Specifically, it was first isolated from the culture broth of Streptomyces hygroscopicus strain No. AM-3672, which also produces Herbimycin A.[1][6] Analogues of herbimycin have also been isolated from other Streptomyces species, indicating that the genus is a rich source of these valuable compounds.[7]

The isolation of Streptomyces from environmental samples, such as soil, is the first critical step in obtaining a producing strain. The following protocol outlines a general method for the isolation of actinomycetes, the group to which Streptomyces belongs.

Experimental Protocol: Isolation of Streptomyces from Soil

This protocol is adapted from general methods for isolating actinomycetes from soil samples.[8][9][10]

-

Sample Collection and Pre-treatment:

-

Collect soil samples from a desired location.

-

Air-dry the soil samples at room temperature for several days. This step helps to reduce the population of other bacteria and fungi.

-

Optional: Heat-treat the dried soil sample at 50°C for 60 minutes to further select for spore-forming actinomycetes.[8]

-

-

Serial Dilution:

-

Suspend 10 g of the pre-treated soil in 100 ml of sterile physiological saline (0.9% NaCl).

-

Agitate the suspension vigorously.

-

Perform a series of 10-fold serial dilutions of the soil suspension in sterile saline.

-

-

Plating and Incubation:

-

Isolation and Purification:

-

Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often pigmented).

-

Select individual colonies and streak them onto a new plate of a suitable purification medium, such as ISP2 (International Streptomyces Project 2) medium.[8]

-

Repeat the streaking process until pure cultures are obtained.

-

-

Strain Preservation:

-

Pure isolates can be maintained on agar slants at 4°C for short-term storage or preserved in glycerol stocks at -80°C for long-term storage.

-

Fermentation of this compound

Once a producing strain of Streptomyces hygroscopicus is isolated, the next step is to cultivate it under controlled conditions to produce this compound. The following sections detail the fermentation process.

Experimental Protocol: Fermentation of Streptomyces for Herbimycin Production

This protocol is based on a method described for the fermentation of a Streptomyces species producing herbimycin analogues.[7]

-

Inoculum Preparation (Seed Culture):

-

Inoculate a suitable agar plate (e.g., M2-agar) with the Streptomyces strain and incubate at 28°C for 3 days.[7]

-

Use agar chunks from the fully-grown plate to inoculate a baffled Erlenmeyer flask containing the seed culture medium (Medium A).[7]

-

Incubate the seed culture on a rotary shaker at an appropriate speed and temperature for 2-3 days.

-

-

Production Fermentation:

-

Scale up the fermentation by inoculating a larger volume of production medium with the seed culture.

-

The fermentation can be carried out in shake flasks or bioreactors.

-

Incubate the production culture under controlled conditions (temperature, pH, agitation, and aeration) for an extended period (typically 7-10 days).

-

-

Extraction and Purification:

-

After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract this compound from both the mycelium and the broth using a suitable organic solvent, such as ethyl acetate.[11]

-

The crude extract can then be purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

-

Data Presentation: Fermentation Media Composition

The composition of the culture media is critical for successful fermentation. The following tables summarize the components of the media used for the cultivation of a herbimycin-producing Streptomyces species.[7]

| M2-Agar Medium Components | Concentration (g/L) |

| Glucose | 10.0 |

| Malt Extract | 10.0 |

| Yeast Extract | 4.0 |

| Agar | 15.0 |

| Medium A (Seed & Production) Components | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Peptone | 5.0 |

| Yeast Extract | 5.0 |

| NaCl | 4.0 |

| K₂HPO₄ | 0.5 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

Biosynthesis and Mechanism of Action

Biosynthesis of Herbimycin

This compound belongs to the ansamycin family of antibiotics, which are characterized by a macrocyclic lactam ring. Its biosynthesis begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). The polyketide backbone is then assembled by a modular polyketide synthase (PKS) through the sequential addition of extender units.[2] Following the formation of the polyketide chain, a series of post-PKS modifications, including cyclization and tailoring reactions, lead to the final this compound structure.[2][3]

Caption: Biosynthetic pathway of this compound.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its potent anti-tumor effects by targeting Hsp90, a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. By binding to the ATP-binding pocket of Hsp90, this compound inhibits its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, ultimately resulting in the inhibition of tumor growth and the induction of apoptosis.[4]

Caption: Mechanism of action of this compound via Hsp90 inhibition.

References

- 1. This compound, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 10. Isolation of Antimicrobial Producing Actinomycetes from Indigenous Microhabitats. | Pakistan BioMedical Journal [pakistanbmj.com]

- 11. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

Determining the Effective Concentration of Herbimy-cin B for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbimycin B is a benzoquinone ansamycin antibiotic that exhibits potent antitumor activity. Its mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic client proteins.[1][2] By disrupting the Hsp90 chaperone cycle, this compound leads to the proteasomal degradation of these client proteins, thereby inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Determining the optimal effective concentration of this compound is a critical first step for in vitro studies to ensure meaningful and reproducible results. This document provides detailed application notes and experimental protocols to guide researchers in this process.

Mechanism of Action: Inhibition of the Hsp90 Chaperone Machinery

This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting ATP binding and hydrolysis.[3] This disruption of Hsp90's ATPase activity prevents the proper folding and maturation of its client proteins, which include a host of kinases and transcription factors critical for tumor progression. Prominent Hsp90 client proteins include v-Src, B-Raf, and HER2.[2][4] The inhibition of Hsp90 leads to the ubiquitin-mediated degradation of these client proteins by the proteasome, resulting in the downregulation of their respective signaling pathways.[2]

Caption: this compound inhibits Hsp90, leading to client protein degradation.

Data Presentation: Effective Concentrations of Herbimycin Analogs

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. As a starting point, the following table summarizes the 50% inhibitory concentrations (IC50) of the closely related analog, Herbimycin A, in various cancer cell lines. This data can be used to guide the initial dose-response experiments for this compound.

| Cell Line | Cancer Type | IC50 of Herbimycin A (nM) | Reference |

| B-CLL | Chronic Lymphocytic Leukemia | ~30-100 | [5] |

| HT29 | Colon Adenocarcinoma | ~220 (125 ng/mL) | [6] |

| SKBr3 | Breast Cancer | 45 (for p185 degradation) | [1] |

| MCF7 | Breast Cancer | 80 (for Raf-1 degradation) | [1] |

| LNCaP | Prostate Cancer | Not explicitly stated, but effective in reducing AR levels | [1] |

| Various Colon Tumors | Colon Cancer | >40% growth inhibition at 220 nM (125 ng/mL) | [6] |

Note: The IC50 values for this compound are expected to be in a similar range to Herbimycin A, though empirical determination is essential for each specific cell line and experimental condition.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a colorimetric MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[7]

Materials:

-

This compound (stock solution in DMSO)

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 490 nm or 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.01 to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic drug, if desired).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on a shaker for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism).[8]

-

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol describes how to assess the effect of this compound on the protein levels of a known Hsp90 client, such as Src kinase, via Western blotting. A decrease in the level of the phosphorylated (active) form of Src (p-Src) is a key indicator of this compound activity.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Src, anti-Src, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (based on IC50 data) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Src) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Src and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in p-Src levels upon this compound treatment.

-

Mandatory Visualization

Caption: Experimental workflow for determining the effective concentration of this compound.

References

- 1. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic and Biochemical Analysis of p23 and Ansamycin Antibiotics in the Function of Hsp90-Dependent Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated B-RAF is an Hsp90 client protein that is targeted by the anticancer drug 17-allylamino-17-demethoxygeldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Herbimycin B as an Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Herbimycin B, a benzoquinone ansamycin antibiotic, as a potent inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted disruption of key signaling pathways makes this compound a valuable tool for cancer research and drug development.

Mechanism of Action

This compound, like other ansamycin antibiotics, functions as an inhibitor of Hsp90.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth and survival.[1] The binding of this compound to the ATP-binding site in the N-terminal domain of Hsp90 competitively inhibits its ATPase activity.[2] This inhibition leads to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome.[3] Key client proteins affected include receptor tyrosine kinases, steroid hormone receptors, and signaling kinases such as Raf-1 and Akt.[4] The degradation of these proteins disrupts multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[5]

Quantitative Data

While specific IC50 values for this compound are not widely reported in publicly available literature, the following table provides IC50 values for the closely related analog Herbimycin A and other common Hsp90 inhibitors in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in your experiments. It is recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Herbimycin A | K562 | Chronic Myeloid Leukemia | 10 - 20 | [6] |

| Herbimycin A | HT29 | Colon Adenocarcinoma | ~220 | [7] |

| Geldanamycin | B-CLL | B-cell Chronic Lymphocytic Leukemia | 30 - 100 | [6] |

| 17-AAG | Kyse 70 | Esophageal Cancer | <500 | [8] |

| 17-AAG | Kyse 450 | Esophageal Cancer | <500 | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the following day, prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol describes how to perform a western blot to analyze the degradation of Hsp90 client proteins (e.g., Raf-1, Akt) and the inhibition of downstream signaling (e.g., phosphorylation of ERK) in response to this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Raf-1, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Visualizations

Signaling Pathway

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Herbimycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbimycin B is a benzoquinone ansamycin antibiotic that has garnered significant interest in cancer research due to its potent pro-apoptotic and antitumor activities. It functions primarily as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By disrupting the Hsp90 chaperone machinery, this compound leads to the degradation of these client proteins, thereby tipping the cellular balance towards programmed cell death, or apoptosis. These application notes provide a comprehensive overview of the mechanisms, signaling pathways, and experimental protocols for utilizing this compound to induce apoptosis in cancer cells.

Mechanism of Action

The primary molecular target of this compound is the ATP-binding pocket located in the N-terminal domain of Hsp90. Hsp90 is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. By binding to Hsp90, this compound competitively inhibits ATP binding and hydrolysis, a process vital for the chaperone's function. This inhibition locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery. Consequently, Hsp90 client proteins, now deprived of their chaperone support, become misfolded, ubiquitinated, and targeted for degradation by the proteasome.

Key oncogenic client proteins of Hsp90 that are destabilized by this compound include:

-